

Introduction: The Imperative for Rigorous Structural Analysis

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Compound of Interest

Compound Name: Methyl 3-bromo-4-methylbenzoate

Cat. No.: B025771

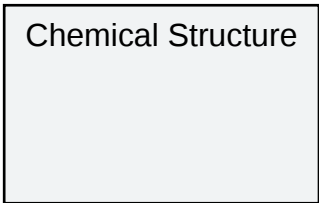
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Methyl 3-bromo-4-methylbenzoate (C₉H₉BrO₂) is an aromatic ester whose structural backbone is a common motif in organic synthesis.[3] Its utility as a precursor, particularly in the development of antineoplastic agents, demands an unambiguous and thorough understanding of its molecular architecture.[2] The precise arrangement of its substituent groups—bromo, methyl, and methyl ester—on the benzene ring dictates its reactivity and suitability for downstream applications. In a regulated environment such as drug development, confirming the identity, purity, and structure of such intermediates is not merely a matter of academic interest but a critical component of quality control and regulatory compliance.

This guide details an integrated analytical workflow, combining spectrometric and spectroscopic techniques to build a complete structural profile, from elemental composition to three-dimensional conformation in the solid state. We will examine Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, and 2D correlation experiments), culminating in the definitive analysis provided by X-ray Crystallography.

Methyl 3-bromo-4-methylbenzoate

Chemical Structure



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Caption: Molecular Structure of **Methyl 3-bromo-4-methylbenzoate**.

Foundational Characteristics

Before delving into complex analysis, a summary of the compound's fundamental physicochemical properties provides a baseline for sample handling and interpretation of analytical data.

Property	Value	Source
Molecular Formula	C ₉ H ₉ BrO ₂	[4]
Molecular Weight	229.07 g/mol	[4]
Appearance	Clear colorless to pale yellow liquid / solid	[5][6]
Melting Point	38-44 °C	[2][5]
Boiling Point	125-130 °C at 0.1 mmHg	[2]
Density	~1.433 g/cm ³ (Predicted)	[1][2]
Solubility	Soluble in dimethyl sulfoxide (DMSO)	[2][5]
CAS Number	104901-43-1	[4]

Synthesis and Purity: The Starting Point of Analysis

The context of a molecule's synthesis is crucial for its analysis, as the reaction pathway informs potential side-products and impurities. A common and efficient route to **Methyl 3-bromo-4-methylbenzoate** is the Fischer esterification of its corresponding carboxylic acid.

Expertise & Experience: The choice of an acid catalyst like H₂SO₄ is fundamental to Fischer esterification. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent, shifting the equilibrium toward the product side in accordance with Le Châtelier's principle.

Experimental Protocol: Fischer Esterification

- **Reaction Setup:** Suspend 3-bromo-4-methylbenzoic acid (e.g., 2.0 g, 9.30 mmol) in methanol (20 mL) in a round-bottom flask equipped with a reflux condenser.^[5]
- **Catalysis:** Carefully add concentrated sulfuric acid (e.g., 0.04-0.5 mL) as a catalyst.^{[2][5]}
- **Reflux:** Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for 12-42 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).^{[2][5]}
- **Workup:** After cooling to room temperature, concentrate the mixture in vacuo to reduce the volume. Dissolve the residue in a suitable organic solvent like ethyl acetate.^[5]
- **Purification:** Wash the organic phase sequentially with a saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.^[5]
- **Final Purification:** If necessary, purify the product further by flash column chromatography or crystallization from a solvent system like ethyl acetate/hexanes to achieve high purity (>98.5%) suitable for structural analysis.^{[2][7]}

Mass Spectrometry: Confirming Molecular Weight and Formula

Trustworthiness: Mass spectrometry is the first line of analytical defense. It provides the exact mass of the molecule, which directly validates its elemental composition. For brominated compounds, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a definitive confirmation of its presence.

Experimental Protocol: Electrospray Ionization (ESI-MS)

- **Sample Preparation:** Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Analyze using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

- Parameters: Operate in positive ion mode to detect the protonated molecule $[M+H]^+$.
- Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

Data Interpretation

The mass spectrum will exhibit a characteristic pair of peaks for the protonated molecule, $[M+H]^+$, separated by 2 Da, reflecting the natural isotopic abundance of bromine.

Ion	Calculated m/z	Observed m/z	Description
$[C_9H_9^{79}BrO_2+H]^+$	229.9913	~230.0	Protonated molecule with ^{79}Br isotope
$[C_9H_9^{81}BrO_2+H]^+$	231.9893	~232.0	Protonated molecule with ^{81}Br isotope

A reported HPLC-MS analysis showed an (M+H) peak at 231.0, which corresponds to the average mass, confirming the molecular weight.[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Authoritative Grounding: IR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The principles of IR absorption are well-established and serve as a foundational standard for functional group identification.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

- Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Data Acquisition: Record the spectrum, typically from 4000 cm^{-1} to 400 cm^{-1} .

Data Interpretation

The IR spectrum of **Methyl 3-bromo-4-methylbenzoate** is expected to show key absorption bands that confirm the presence of the ester and substituted aromatic ring.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3000-2850	C-H Stretch	Methyl groups (-CH ₃)
~1720	C=O Stretch	Ester carbonyl
~1600, ~1450	C=C Stretch	Aromatic ring
~1280, ~1100	C-O Stretch	Ester linkage
~800-900	C-H Bend	Substituted benzene (out-of-plane)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. A combination of 1D (¹H, ¹³C) and 2D experiments provides a complete picture of the molecular skeleton.

¹H NMR: Proton Environment and Connectivity

Expertise & Experience: ¹H NMR reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration). The substitution pattern on the benzene ring is unambiguously determined by the chemical shifts and, most importantly, the coupling patterns of the aromatic protons.

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- **Instrumentation:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- **Analysis:** Process the data, referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Published data confirms the expected ^1H NMR spectrum.[2][7] The aromatic region is particularly informative. The proton at C2 is a singlet because it has no adjacent protons. The protons at C5 and C6 are doublets due to coupling with each other.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.18 - 8.23	s (singlet)	1H	H-2	Deshielded by adjacent ester and bromine. No adjacent protons.
~7.85 - 7.90	d (doublet, $J \approx 8$ Hz)	1H	H-6	Ortho to the electron-withdrawing ester group. Coupled to H-5.
~7.28 - 7.33	d (doublet, $J \approx 8$ Hz)	1H	H-5	Ortho to the methyl group. Coupled to H-6.
~3.90 - 3.94	s (singlet)	3H	-OCH ₃	Ester methyl protons.
~2.44 - 2.48	s (singlet)	3H	Ar-CH ₃	Aromatic methyl protons.

^{13}C NMR: The Carbon Skeleton

^{13}C NMR spectroscopy maps the carbon framework of the molecule. While standard spectra do not show coupling, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~166	C	C=O (Ester)
~143	C	C-4 (bearing CH ₃)
~135	CH	C-6
~132	CH	C-2
~131	C	C-1 (bearing COOCH ₃)
~129	CH	C-5
~123	C	C-3 (bearing Br)
~52	CH ₃	-OCH ₃
~22	CH ₃	Ar-CH ₃

2D NMR: Unambiguous Structural Confirmation

Trustworthiness: While 1D NMR provides strong evidence, 2D NMR experiments form a self-validating system by showing direct correlations between atoms. This cross-verification is essential for irrefutable structural proof.

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). A key correlation would be seen between the aromatic protons at H-5 and H-6.
- HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to the carbons they are attached to. This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is critical for piecing together the molecular fragments and identifying quaternary carbons.



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Caption: Key 2D NMR correlations for structural assignment.

X-ray Crystallography: The Definitive 3D Structure

Authoritative Grounding: Single-crystal X-ray diffraction is the gold standard for determining the exact three-dimensional arrangement of atoms in the solid state. It provides precise data on bond lengths, bond angles, and intermolecular interactions. While a structure for the title compound is not publicly available, data from the closely related analog, Methyl 3,5-dibromo-4-methylbenzoate, provides an excellent proxy for the type of data one would obtain.[8]

Experimental Protocol: Single-Crystal X-ray Diffraction

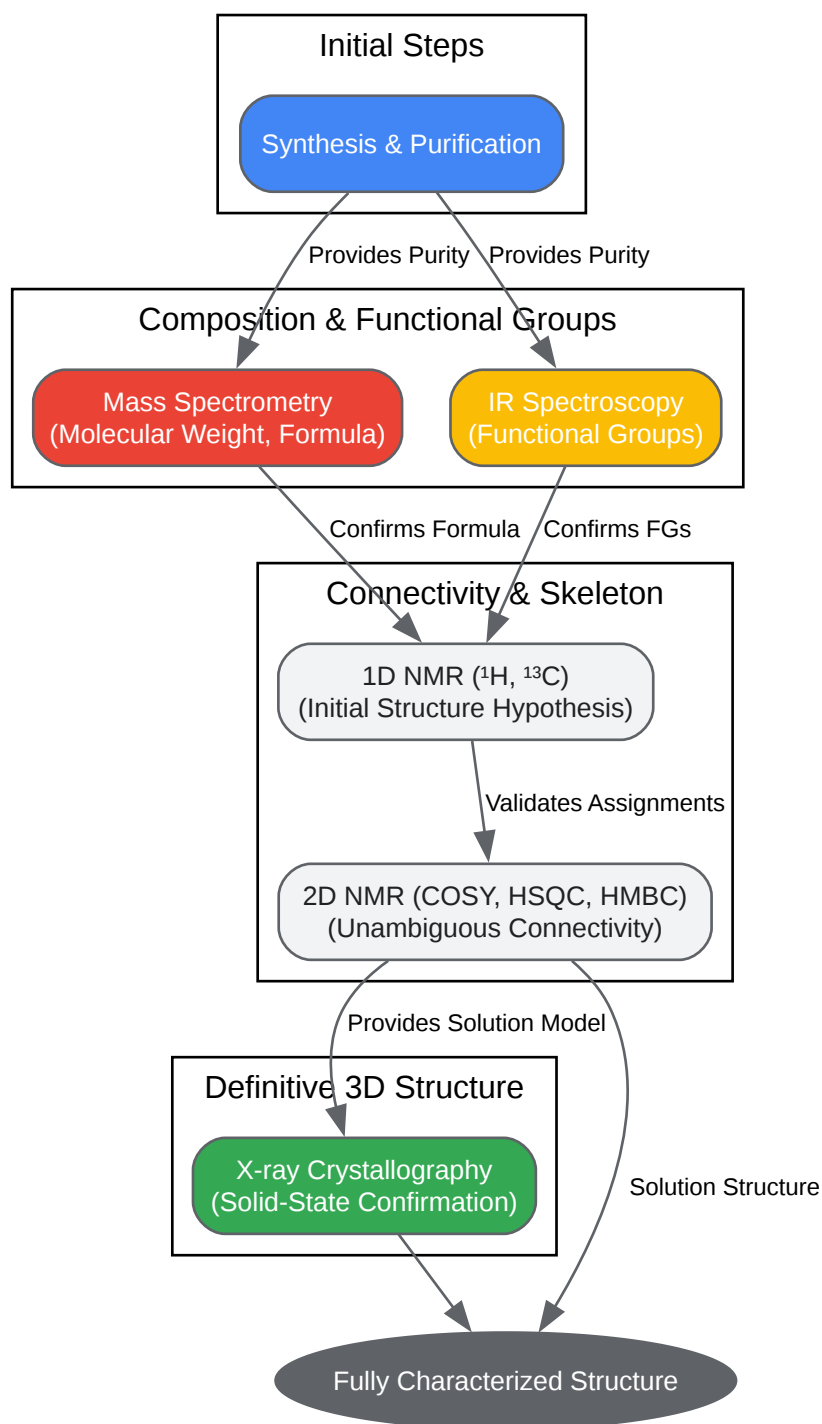
- **Crystallization:** Grow single crystals of the compound suitable for diffraction, often by slow evaporation from a solvent like methanol.
- **Data Collection:** Mount a crystal on a goniometer in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in a stream of X-rays.
- **Structure Solution and Refinement:** Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final crystal structure.

Anticipated Structural Features

Based on the analysis of its dibromo-analog, the molecule is expected to be nearly planar, with a small dihedral angle between the plane of the benzene ring and the methyl ester group.[8] The crystal packing would likely be influenced by weak intermolecular interactions such as C-H...O or C-H...Br hydrogen bonds.[8]

Integrated Workflow for Structural Verification

No single technique is sufficient for complete structural proof. The synergy between methods provides the highest level of confidence. The logical flow of analysis ensures that each step builds upon and validates the last.



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Caption: Integrated workflow for structural elucidation.

Conclusion

The structural analysis of **Methyl 3-bromo-4-methylbenzoate** is a multi-faceted process that relies on the orthogonal application of modern analytical techniques. Mass spectrometry and IR spectroscopy provide rapid confirmation of the molecular formula and constituent functional groups. A comprehensive suite of 1D and 2D NMR experiments subsequently delivers an unambiguous map of atomic connectivity. Finally, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. This rigorous, self-validating workflow is indispensable in research and industry, ensuring that key molecular building blocks are precisely what they are intended to be, thereby guaranteeing the integrity of the final products derived from them.

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